Cas no 2034157-48-5 (Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate)

Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
- 2034157-48-5
- EN300-6499756
- Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
-
- Inchi: 1S/C10H16N2O3/c1-6(2)4-7(11)9-12-5-8(15-9)10(13)14-3/h5-7H,4,11H2,1-3H3
- InChI Key: OOOYBDVLQRINGT-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OC)=CN=C1C(CC(C)C)N
Computed Properties
- Exact Mass: 212.11609238g/mol
- Monoisotopic Mass: 212.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.4Ų
- XLogP3: 1.1
Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6499756-1.0g |
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate |
2034157-48-5 | 1g |
$1256.0 | 2023-05-31 | ||
Enamine | EN300-6499756-0.5g |
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate |
2034157-48-5 | 0.5g |
$1207.0 | 2023-05-31 | ||
Enamine | EN300-6499756-0.1g |
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate |
2034157-48-5 | 0.1g |
$1106.0 | 2023-05-31 | ||
Enamine | EN300-6499756-0.05g |
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate |
2034157-48-5 | 0.05g |
$1056.0 | 2023-05-31 | ||
Enamine | EN300-6499756-5.0g |
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate |
2034157-48-5 | 5g |
$3645.0 | 2023-05-31 | ||
Enamine | EN300-6499756-0.25g |
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate |
2034157-48-5 | 0.25g |
$1156.0 | 2023-05-31 | ||
Enamine | EN300-6499756-2.5g |
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate |
2034157-48-5 | 2.5g |
$2464.0 | 2023-05-31 | ||
Enamine | EN300-6499756-10.0g |
methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate |
2034157-48-5 | 10g |
$5405.0 | 2023-05-31 |
Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate Related Literature
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
Additional information on Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate
Recent Advances in the Study of Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate (CAS: 2034157-48-5)
Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate (CAS: 2034157-48-5) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating various biological pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The compound's unique structural features, including the oxazole ring and the amino acid side chain, make it a versatile scaffold for drug discovery. Recent synthetic approaches have optimized the yield and purity of Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate, enabling its broader application in medicinal chemistry. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have been employed to enhance efficiency and stereoselectivity.
In terms of biological activity, studies have demonstrated that Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate exhibits promising interactions with various enzyme targets. For instance, it has been shown to inhibit certain kinases involved in inflammatory pathways, suggesting potential applications in treating autoimmune diseases. Additionally, its role as a precursor in the synthesis of peptidomimetics has been explored, with implications for the development of novel antimicrobial agents.
Recent preclinical studies have further investigated the pharmacokinetic properties of this compound. Findings indicate favorable absorption and distribution profiles, although further optimization may be required to improve metabolic stability. Computational modeling and molecular docking studies have provided insights into the compound's binding modes, aiding in the design of more potent derivatives.
The therapeutic potential of Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate extends to oncology, where it has been evaluated as part of combination therapies. Preliminary results suggest synergistic effects with existing chemotherapeutic agents, particularly in targeting resistant cancer cell lines. However, more extensive in vivo studies are needed to validate these findings and assess safety profiles.
In conclusion, Methyl 2-(1-amino-3-methylbutyl)-1,3-oxazole-5-carboxylate (CAS: 2034157-48-5) represents a promising candidate for further development in drug discovery. Its synthetic accessibility, diverse biological activities, and potential therapeutic applications underscore its importance in contemporary research. Future studies should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.
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